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Compound of Interest

Compound Name: Neogen

Cat. No.: B1678167

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to improve
DNA quality for submission to Neogen's genomic services.

Frequently Asked Questions (FAQS)

Q1: What are Neogen's basic requirements for purified DNA samples?

Al: For purified DNA samples, Neogen requires a minimum of 300 ng of high-quality, intact
DNA at a concentration of at least 20 ng/pl.[1]

Q2: What are the most common reasons for sample failure at Neogen?

A2: Common reasons for sample failure include biological and chemical contamination,
improper storage, and insufficient sample material.[2][3][4] Biological contaminants can include
dirt or fecal matter, while chemical contaminants may arise from pigments used in animal
markers.[2]

Q3: What are the ideal purity ratios for DNA submitted for Next-Generation Sequencing (NGS)?

A3: For optimal results in NGS applications, an A260/280 ratio of approximately 1.8 is
considered indicative of high purity. The A260/230 ratio should ideally be between 2.0 and 2.2.

Q4: What is a DNA Integrity Number (DIN) and why is it important?
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A4: The DNA Integrity Number (DIN) is a metric from 1 to 10 that assesses the integrity of
genomic DNA, with 10 representing highly intact DNA and 1 representing highly degraded
DNA. While Neogen has not specified a required DIN, submitting samples with high DNA
integrity is crucial for successful genomic analysis, as degraded DNA can lead to failed
sequencing runs.

Troubleshooting Guides
Issue 1: Low DNA Concentration or Yield

Symptom: The DNA concentration is below Neogen's required 20 ng/ul, or the total yield is less
than 300 ng.

Possible Causes and Solutions:

Possible Cause Recommended Solution

o _ _ Increase the amount of starting material (e.g.,
Insufficient Starting Material ) )
tissue, blood) for the extraction.

Ensure complete cell lysis by using the

appropriate lysis buffer for your sample type and
Inefficient Cell Lysis extending incubation times or incorporating

mechanical disruption (e.g., bead beating) if

necessary.

If using a precipitation-based method, ensure
S the correct volume of isopropanol or ethanol is
Improper DNA Precipitation ,
used and that the DNA pellet is properly washed

and re-solubilized.

Avoid over-drying the DNA pellet after ethanol
. washes, as this can make it difficult to
Over-drying of DNA Pellet ) )
resuspend. Air-dry for a shorter period or use a

gentle stream of air.

When using spin columns, pre-heat the elution
Suboptimal Elution buffer to 60-70°C and increase the incubation

time on the column to improve DNA recovery.
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Issue 2: Poor DNA Purity (Low A260/280 or A260/230

Ratios)
Symptom: The A260/280 ratio is significantly below 1.8, or the A260/230 ratio is below 2.0.

Possible Causes and Solutions:

Possible Cause Recommended Solution

Incorporate or repeat a proteinase K digestion
) o step during the extraction protocol. Perform a
Protein Contamination (Low A260/280) }
phenol-chloroform extraction to remove

proteins.

Include an RNase A treatment step in your DNA
RNA Contamination (High A260/280) extraction protocol to degrade contaminating
RNA.

Ensure complete removal of the aqueous phase
o during phenol-chloroform extraction. Perform an
Phenol Contamination (Low A260/280) N )
additional chloroform wash to remove residual

phenol.

Ensure that the spin column is washed
Guanidine Salts or other Chaotropic Salt thoroughly with the recommended wash buffers
Contamination (Low A260/230) to remove any residual salts from the lysis and

binding steps. Perform an additional wash step.

Re-precipitate the DNA with ethanol to wash

Carbohydrate or Phenol Contamination (Low away contaminants. Ensure proper phase
A260/230) separation if using phenol-based extraction
methods.

Issue 3: DNA Degradation

Symptom: Gel electrophoresis shows a smear of low molecular weight DNA instead of a
distinct high molecular weight band. The DNA Integrity Number (DIN) is low.

Possible Causes and Solutions:
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Possible Cause Recommended Solution

Collect fresh samples and process them
Improper Sample Collection and Storage immediately or freeze them at -80°C. Avoid

repeated freeze-thaw cycles.

Use sterile, nuclease-free reagents and
Nuclease Contamination consumables. Work in a clean environment to

prevent nuclease contamination.

Avoid excessive vortexing or mechanical
Harsh Lysis Conditions shearing during cell lysis, which can fragment
the DNA.

DNA can degrade over time, so it is best to
Extended Storage of Samples process samples as soon as possible after

collection.

Data Presentation: DNA Quality Control Metrics

_ Neogen Indication of Poor
Metric ] Ideal Range for NGS ]
Requirement Quality
DNA Concentration > 20 ng/pl > 20 ng/pl < 20 ng/pl
Total DNA Amount =300 ng =300 ng < 300 ng
A260/280 Ratio Not Specified ~1.8 <1.70r>20
A260/230 Ratio Not Specified 20-22 <20

DNA Integrity Number

Not Specified =7 <7
(DIN)

Experimental Protocols
Protocol 1: DNA Extraction from Whole Blood (Spin
Column Method)

This protocol is a general guideline for DNA extraction from whole blood using a commercial
spin-column kit. Always refer to the manufacturer's specific instructions.
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Materials:

Whole blood collected in EDTA tubes

o Commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
» Proteinase K

 Lysis Buffer

» Wash Buffers

 Elution Buffer

* RNase A (optional)

e Microcentrifuge tubes (1.5 mL and 2 mL)

e Microcentrifuge

» Water bath or heat block at 56°C

Procedure:

Pipette 20 pl of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.

e Add 200 pl of whole blood to the microcentrifuge tube.

e Add 200 pl of Lysis Buffer and mix immediately by vortexing for 15 seconds.

 Incubate at 56°C for 10 minutes.

e (Optional) Add 4 ul of RNase A (100 mg/ml) and incubate at room temperature for 2 minutes.
e Add 200 pl of 100% ethanol to the sample and mix thoroughly by vortexing.

o Carefully apply the mixture to the spin column placed in a 2 mL collection tube.
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e Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and the collection
tube.

» Place the spin column in a new 2 mL collection tube. Add 500 pl of Wash Buffer 1 and
centrifuge for 1 minute at 6,000 x g. Discard the flow-through.

e Add 500 pl of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum
speed to dry the membrane.

» Place the spin column in a clean 1.5 mL microcentrifuge tube.
e Add 50-200 pl of Elution Buffer directly to the center of the membrane.

e Incubate at room temperature for 1 minute.

Centrifuge for 1 minute at 6,000 x g to elute the DNA.

Protocol 2: DNA Quality Control

A. Spectrophotometric Analysis (e.g., NanoDrop)

Blank the spectrophotometer with the same elution buffer used for the DNA sample.

Pipette 1-2 ul of the purified DNA sample onto the measurement pedestal.

Measure the absorbance at 260 nm, 280 nm, and 230 nm.

The instrument software will automatically calculate the DNA concentration and the
A260/280 and A260/230 ratios.

B. Agarose Gel Electrophoresis

e Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA
dye (e.g., ethidium bromide or SYBR Safe).

e Load 2-5 pl of the DNA sample mixed with loading dye into a well of the gel.

o Load a DNA ladder of known concentrations and sizes in an adjacent well.
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e Run the gel at 80-120 V until the dye front has migrated an appropriate distance.
 Visualize the DNA bands under UV or blue light.

o Assess the integrity of the DNA by observing the size and tightness of the band. High-quality
genomic DNA should appear as a single, high molecular weight band with minimal smearing.

Visualizations

DNA Extraction Quality Control

‘ Assess Concentration If concentration is sufficient
sample Collection DNA Extraction | & Purlty (A260/280, A260/230) Q Integrity Check
(Blood, Tissue, etc.) [ ™| (spectrophotometry) 1 (el DIN) |

Submission

Meets Neogen No Troubleshoot
(EEDEH)

Sample Fails QC

Poor Purity Ratios?
Yes Yes
Low A260/280? Low A260/230?

Yes (Protein) Yes (Protein/Phenol) \No (High Ratio - RNA) s (Salts)

Low Concentration? DNA Degradation?
s Yes \ves Yes Yes

Use Gentle Lysis

Optimize Cell Lysis Review Sample Storage Use Nuclease-Free Reagents

Improve Elution/Precipitation ‘

Increase Starting Material ‘

Yes (Other Contaminants)

Phenol-Chioroform Cleanup Add RNase Treatment Repeat Wash Steps Re-precipitate DNA

Add/Repeat Proteinase K

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1678167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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